CK2/Pim1-IN-1
Description
Significance of Protein Kinase Dysregulation in Disease Pathogenesis
Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including signal transduction, metabolism, cell cycle progression, and apoptosis. The human genome contains over 500 protein kinase genes, and their precise function is essential for maintaining cellular homeostasis. medchemexpress.com Dysregulation of protein kinase activity, often due to mutations or altered expression levels, can disrupt these fundamental processes, leading to uncontrolled cell growth, proliferation, and survival—hallmarks of cancer. nih.gov Consequently, protein kinases have become major targets for therapeutic intervention in oncology and other diseases. nih.gov
Overview of Casein Kinase 2 (CK2) in Cellular Processes
Casein Kinase 2 (CK2) is a highly conserved serine/threonine-selective protein kinase that is ubiquitously expressed in eukaryotic cells. nih.govmdpi.com It is involved in a multitude of cellular functions, making it a key player in cell growth, proliferation, and survival. mdpi.comgoogle.com
Unlike many other kinases that require specific activation signals, CK2 is typically constitutively active, meaning it is always in an "on" state. mdpi.commedchemexpress.com This constant activity allows it to phosphorylate a vast number of substrates, estimated to be over 500, thereby influencing numerous signaling pathways. mdpi.com Its pleiotropic roles include involvement in cell cycle control, DNA repair, and the regulation of apoptosis. nih.govmdpi.com CK2 can protect proteins from degradation and promote cell cycle progression from the G1 to S phase and from the G2 to M phase. nih.gov
Elevated levels and activity of CK2 are observed in a wide range of human cancers, including lung, breast, prostate, and various hematologic malignancies. google.commedchemexpress.comresearchgate.net This upregulation is often associated with a poorer prognosis. google.com The overexpression of CK2 is considered to have an oncogenic role, as it can enhance cell proliferation, suppress apoptosis, and promote cellular transformation and angiogenesis. google.comresearchgate.net Its ability to modulate key signaling pathways, such as NF-κB, PI3K/AKT, and JAK/STAT, further contributes to its role in cancer progression. bldpharm.comdrugbank.com
Overview of Proviral Integration Site for Moloney Murine Leukemia Virus (PIM) Kinases
The PIM kinase family consists of three highly homologous serine/threonine kinases: PIM1, PIM2, and PIM3. These kinases are crucial for cellular processes such as cell growth, survival, and proliferation.
The three PIM kinase isoforms, while encoded by separate genes, share a high degree of amino acid sequence similarity. Similar to CK2, PIM kinases are considered to be constitutively active. Their activity is primarily regulated at the levels of transcription, translation, and protein stability, rather than through direct activation by phosphorylation.
PIM1 is the most extensively studied member of the family and is a well-established proto-oncogene. It is frequently overexpressed in both solid tumors and hematopoietic malignancies, including prostate cancer and leukemia. The oncogenic potential of PIM1 stems from its ability to promote cell survival and proliferation by phosphorylating key downstream targets. For instance, PIM1 can phosphorylate and inactivate the pro-apoptotic protein BAD, thereby preventing cell death. It also collaborates with other oncogenes, such as Myc, to drive tumorigenesis. The upregulation of PIM1 has been linked to tumor progression, metastasis, and resistance to chemotherapy.
The Chemical Compound: CK2/Pim1-IN-1
This compound is a molecule identified as an inhibitor of both CK2 and PIM1 kinases. Its chemical name is 2-(5-((4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)furan-2-yl)benzoic acid. This compound belongs to the rhodanine (B49660) class of heterocyclic compounds.
Table 1: Chemical and Inhibitory Properties of this compound
| Property | Value | Source |
| Chemical Name | 2-(5-((4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)furan-2-yl)benzoic acid | |
| CAS Number | 292640-28-9 | |
| Molecular Formula | C15H9NO4S2 | |
| IC50 for CK2 | 3.787 µM | nih.gov |
| IC50 for PIM1 | 4.327 µM | nih.gov |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The compound was described in a patent detailing rhodanine and related heterocycles as kinase inhibitors and is designated as compound example 64 within that patent. It has been developed for research into proliferative disorders such as cancer, as well as other conditions associated with kinase activity, including inflammation and vascular disorders. nih.gov
Rationale for Dual Inhibition of CK2 and PIM1 Kinases
The rationale for concurrently inhibiting CK2 and PIM1 kinases stems from their cooperative functions in promoting cancer cell survival and proliferation. Both are constitutively active serine/threonine kinases that are frequently overexpressed in a variety of human cancers, including prostate cancer, leukemia, and lymphomas. nih.govresearchgate.net Their simultaneous inhibition is considered a relevant therapeutic strategy for these malignancies. nih.govresearchgate.net
Synergistic Roles in Oncogenic Pathways
CK2 and PIM1 kinases exhibit synergistic effects in critical oncogenic pathways, most notably through their mutual regulation of the anti-apoptotic protein BAD and the oncoprotein c-Myc. Both kinases can phosphorylate BAD, albeit at different sites, to inhibit its pro-apoptotic functions, thereby promoting cell survival. spandidos-publications.commedchemexpress.com The PIM kinase family, including PIM1, PIM2, and PIM3, can phosphorylate BAD on Ser112, Ser136, and Ser155, which promotes its binding to 14-3-3 proteins and prevents its association with the pro-survival protein Bcl-XL. mdpi.com
Furthermore, both CK2 and PIM kinases have been shown to interact with and stabilize the c-Myc protein. researchgate.netnih.gov Overexpression of either PIM1 or PIM2 alongside c-Myc dramatically accelerates the development of pre-B-cell lymphoma in preclinical models. researchgate.net PIM kinases can phosphorylate c-Myc on Ser329, leading to its stabilization and enhanced transcriptional activity. researchgate.net Similarly, CK2 is a critical regulator of c-Myc protein stability, and its inhibition leads to accelerated, proteasome-dependent degradation of c-Myc. nih.gov This convergence on c-Myc, a master regulator of cell proliferation, underscores the potent synergy between CK2 and PIM1 in driving tumorigenesis.
Overlapping Substrates and Signaling Networks
Beyond their synergistic interactions, CK2 and PIM1 share a number of substrates and are involved in overlapping signaling networks that are crucial for cell growth and survival. Both kinases are implicated in the regulation of cell cycle progression and apoptosis. spandidos-publications.comnih.gov
CK2 is a highly pleiotropic kinase with hundreds of substrates, many of which are involved in gene expression, DNA/RNA structure, and translation. nih.gov It plays a key role in cell proliferation and survival and is a potent suppressor of apoptosis. nih.govnih.gov CK2 is involved in major signaling pathways such as PI3K/AKT/mTOR, NF-κB, and JAK/STAT. researchgate.net
Similarly, PIM1 phosphorylates a range of substrates that regulate the cell cycle, cell growth, and survival. spandidos-publications.com For instance, PIM kinases can phosphorylate and inactivate the cyclin-dependent kinase inhibitor p27Kip1, thereby promoting cell cycle progression. nih.gov Downregulation of PIM2 has been shown to induce cell cycle arrest in the G0/G1 phase. semanticscholar.org
The structural similarities within the ATP-binding sites of CK2 and PIM kinases contribute to the observation that many ATP-competitive CK2 inhibitors also exhibit activity against PIM kinases. nih.gov This has spurred the development of dual inhibitors that can simultaneously target both kinases.
Introduction to this compound as a Dual Kinase Inhibitor
This compound is a chemical compound identified as a dual inhibitor of CK2 and PIM1 kinases. mssm.edu It was developed for the research of proliferative disorders, such as cancer, and other conditions associated with these kinases. mssm.edu
Biochemical assays have determined the half-maximal inhibitory concentrations (IC50) of this compound to be 3.787 µM for CK2 and 4.327 µM for PIM1. medchemexpress.commssm.edu This compound was identified from the patent WO2010148351A1, where it is listed as compound example 64. mssm.edu The development of such dual inhibitors is considered a feasible therapeutic strategy to effectively inhibit tumor cell activity. nih.gov
| Property | Value | Source |
| Target Kinases | CK2, PIM1 | mssm.edu |
| CK2 IC50 | 3.787 µM | medchemexpress.commssm.edu |
| PIM1 IC50 | 4.327 µM | medchemexpress.commssm.edu |
| Origin | Patent WO2010148351A1, Compound Example 64 | mssm.edu |
The exploration of dual inhibitors like this compound highlights a rational approach in cancer drug discovery, aiming to counteract the robustness of oncogenic signaling networks by targeting multiple key nodes simultaneously.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H9NO4S2 |
|---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
2-[5-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]benzoic acid |
InChI |
InChI=1S/C15H9NO4S2/c17-13-12(22-15(21)16-13)7-8-5-6-11(20-8)9-3-1-2-4-10(9)14(18)19/h1-7H,(H,18,19)(H,16,17,21)/b12-7+ |
InChI Key |
OTBNRWGTJUMXPA-KPKJPENVSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)/C=C/3\C(=O)NC(=S)S3)C(=O)O |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C=C3C(=O)NC(=S)S3)C(=O)O |
Origin of Product |
United States |
Molecular and Cellular Effects of Ck2/pim1 in 1
Perturbation of Key Intracellular Signaling Pathways
CK2/Pim1-IN-1 exerts its cellular effects by influencing a network of critical intracellular signaling cascades that govern cell fate, growth, and survival. Its dual inhibitory action impacts multiple pathways, leading to significant cellular responses.
The activity of CK2 and PIM-1 is intrinsically linked to their ability to phosphorylate a wide array of downstream substrates, thereby regulating cellular processes. This compound has been shown to modulate the phosphorylation status of several key substrates, including BAD, Akt, STAT3, NF-κB, and c-Myc.
BAD: PIM-1 phosphorylates the pro-apoptotic protein BAD at Serine 112 (Ser112), a modification that inhibits BAD's apoptotic function and promotes cell survival. mdpi.comcellsignal.com CK2 also contributes to BAD phosphorylation. mdpi.com Treatment with this compound (referred to as TDB in some studies) has been demonstrated to reduce the phosphorylation level of BAD Ser112, thereby potentially restoring its pro-apoptotic activity. nih.gov
Akt Ser129: CK2 directly phosphorylates Akt at Serine 129 (Ser129), a modification associated with cell survival pathways. unipd.it Studies indicate that this compound treatment leads to a decrease in the phosphorylation of Akt Ser129, suggesting the compound effectively inhibits CK2's activity towards this crucial substrate. nih.govmdpi.com Furthermore, CK2 inhibition has been shown to impair Akt activation. uab.cat
STAT3: Both CK2 and PIM-1 are implicated in the activation of Signal Transducer and Activator of Transcription 3 (STAT3). mdpi.commdpi.comnih.gov While the direct impact of this compound on STAT3 phosphorylation is not extensively detailed in the provided literature, other kinase inhibitors have shown a decrease in STAT3 phosphorylation upon treatment. researchgate.net PIM-1 itself is a target gene regulated by STAT3-driven transcription. nih.gov
NF-κB: CK2 and PIM-1 are known activators of the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. mdpi.commdpi.com CK2, in particular, promotes tumor cell survival by activating the NF-κB pathway. researchgate.net
c-Myc: The proto-oncogene c-Myc is a critical regulator of cell growth and proliferation. PIM-1 kinase, especially when overexpressed in conjunction with c-Myc, has been linked to the progression of certain cancers. mdpi.com CK2 also plays a role in regulating proto-oncogenes such as c-Myc. mdpi.com PIM-1 and c-Myc have demonstrated synergistic roles in STAT3-mediated cell cycle progression and anti-apoptosis. nih.gov
CK2 and PIM-1 are central nodes in several signaling pathways critical for cancer progression. This compound's inhibition of these kinases consequently affects the intricate crosstalk between these pathways.
PI3K/Akt Pathway: CK2 substrates are involved in the Phosphoinositide 3-kinase (PI3K)/Protein kinase B (Akt) pathway. mdpi.commdpi.com CK2 directly phosphorylates Akt, and its inhibition can impair Akt activation. unipd.ituab.cat CK2 inhibition can also affect the PI3K/Akt/mTOR pathway. mdpi.com
Wnt/β-catenin Pathway: CK2 and PIM-1 are involved in pathways that activate Wnt/β-catenin signaling. mdpi.comresearchgate.net CK2 is known to regulate Wnt signaling and is responsible for the phosphorylation of α-catenin, which facilitates β-catenin transactivation. mdpi.commedchemexpress.com Inhibition of CK2 has been shown to reduce the expression of Wnt/β-catenin-regulated genes such as OCT4 and NANOG. mdpi.com
Hedgehog Pathway: CK2 and PIM-1 kinases activate the Hedgehog signaling pathway. mdpi.commdpi.comresearchgate.net
Notch 1 Pathway: CK2 and PIM-1 kinases activate the Notch 1 signaling pathway. mdpi.commdpi.comresearchgate.net
EGFR/Akt Pathway: CK2 and PIM-1 substrates are involved in the Epidermal Growth Factor Receptor (EGFR)/Akt pathway. mdpi.com CK2 inhibition, when combined with EGFR inhibitors, has demonstrated antiproliferative effects in certain cancers, impacting pathways like PI3K/AKT. mdpi.com
JAK/STAT Pathway: CK2 and PIM-1 kinases activate the Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway. mdpi.commdpi.comresearchgate.net
While direct transcriptomic analyses for this compound are not extensively detailed in the provided snippets, its impact on key signaling pathways implies significant modulation of gene expression profiles. For instance, by influencing the Wnt/β-catenin pathway, CK2 inhibition has been observed to reduce the expression of genes like OCT4 and NANOG. mdpi.com Similarly, PIM-1's role in phosphorylating the androgen receptor affects its target gene expression, and PIM-1's interplay with STAT3 and c-Myc influences the expression of genes such as bcl-2. nih.govnih.gov These observations highlight the compound's potential to alter cellular transcriptional programs through its kinase inhibitory activity.
Intracellular Kinase Inhibition Validation
Validating the specific inhibition of endogenous CK2 and PIM-1 kinases within cellular environments is crucial for understanding the mechanism of action of compounds like this compound.
The activity of endogenous CK2 and PIM-1 within cells can be assessed by monitoring the phosphorylation status of their known substrates. nih.govunipd.it This approach is vital for confirming that a dual inhibitor like this compound effectively targets both kinases in a cellular context. Studies have shown that treatment with this compound (TDB) leads to a reduction in the phosphorylation of specific substrates, such as Akt Ser129 (a CK2 substrate) and BAD Ser112 (a PIM-1 substrate). nih.gov This observed decrease in substrate phosphorylation directly indicates the compound's ability to inhibit the activity of both endogenous CK2 and PIM-1. nih.gov
Western blot analysis is a primary technique employed to validate kinase inhibition by examining the phosphorylation status of target proteins. mdpi.comnih.govmdpi.comtesisenred.net By using antibodies specific to phosphorylated forms of substrates, researchers can quantitatively assess the impact of kinase inhibitors on their targets. For example, Western blot analysis has confirmed that this compound treatment reduces the phosphorylation levels of Akt Ser129 and BAD Ser112. nih.gov This method also allows for the evaluation of the phosphorylation of other CK2 substrates, such as p-S13-Cdc37, providing further evidence of the inhibitor's efficacy. mdpi.com The detection of reduced phosphorylation of specific target sites via Western blotting serves as a direct validation of the compound's intended biochemical action within the cell.
Compound Name Table:
| Common Name | Alternative Names | Target Kinases |
| This compound | TDB, K164 | CK2, PIM-1 |
Preclinical Investigations of Ck2/pim1 in 1 in Disease Models
In Vitro Studies in Diverse Cancer Cell Lines
The rationale for targeting both CK2 and Pim-1 simultaneously is supported by their cooperative roles in promoting cancer cell survival and proliferation. mdpi.com Inhibition of their activity has been shown to significantly decrease the viability of cancer cells by inducing programmed cell death, or apoptosis. mdpi.com
Overexpression of CK2 and Pim-1 is a common feature in many hematological cancers, including leukemias and lymphomas, where they contribute to the malignant phenotype. mdpi.comnih.gov Studies using dual inhibitors have demonstrated significant anti-cancer effects in relevant cell lines. For instance, the inhibition of both kinases has been shown to reduce cell proliferation and trigger apoptosis in chronic myeloid leukemia (CML) cells. mdpi.comnih.gov In models of Burkitt's lymphoma, which is characterized by c-MYC-driven cell development, Pim-1 kinase is a critical regulatory factor. semanticscholar.org Pharmacological inhibition of Pim-1 in Burkitt's lymphoma cell lines, such as Daudi and Raji, led to decreased cell viability and induction of apoptosis, confirmed by the detection of cleaved caspase-3. semanticscholar.org This was associated with a reduction in the phosphorylation of the pro-apoptotic protein BAD, a downstream target of Pim-1. semanticscholar.org Similarly, in other leukemia cell models, the use of dual CK2/Pim-1 inhibitors has shown superior cytotoxic efficacy compared to single-agent inhibitors, suggesting a synergistic effect. nih.gov
Table 1: Effects of CK2/Pim-1 Inhibition in Hematological Malignancy Cell Lines
| Cell Line | Cancer Type | Key Findings | Citations |
|---|---|---|---|
| CML Cells | Chronic Myeloid Leukemia | Use of dual inhibitors is beneficial for reducing cell proliferation and inducing apoptosis. | mdpi.com |
| CEM Cells | T-cell Acute Lymphoblastic Leukemia | A dual inhibitor (TDB) showed dose-dependent decrease in cell viability, superior to individual CK2 or Pim-1 inhibitors. | nih.gov |
| Daudi Cells | Burkitt's Lymphoma | A Pim-1 inhibitor significantly decreased cell viability, PIM-1 protein and gene expression, and inhibited BAD phosphorylation, leading to apoptosis. | semanticscholar.org |
| Raji Cells | Burkitt's Lymphoma | A Pim-1 inhibitor reduced cell viability and decreased BAD phosphorylation. | semanticscholar.org |
The dual-targeting strategy has also shown promise in various solid tumor models where CK2 and Pim-1 are frequently overexpressed. mdpi.com Research has indicated that the simultaneous inhibition of these kinases can effectively reduce cell proliferation in cervical cancer (HeLa) and certain types of breast cancer cell lines. mdpi.com In prostate cancer, Pim-1 cooperates with oncogenes like c-Myc to promote tumorigenesis, and its expression is elevated in high-grade prostate cancer. nih.govnih.gov Studies targeting Pim-1 and CK2 have been explored as a therapeutic strategy in this context. mdpi.commdpi.com The activity of both kinases is also known to be elevated under hypoxic conditions, which are common in solid tumors, and contributes to the transcriptional activity of hypoxia-induced factor (HIF-1), stimulating processes that help tumor cells survive and resist therapy. mdpi.com
Table 2: Effects of CK2/Pim-1 Inhibition in Solid Tumor Cell Lines
| Cell Line | Cancer Type | Key Findings | Citations |
|---|---|---|---|
| HeLa | Cervical Cancer | Dual inhibition of CK2 and Pim-1 was found to be beneficial in reducing cell proliferation and inducing apoptosis. | mdpi.com |
| Breast Cancer Cells | Breast Cancer | Overexpression of CK2 and Pim-1 is observed; dual inhibition is considered a potential therapeutic strategy. | mdpi.com |
| Prostate Cancer Cells | Prostate Cancer | Pim-1 is overexpressed and cooperates with oncogenes; dual CK2/Pim-1 inhibition has been investigated as a therapeutic avenue. | mdpi.comnih.govnih.gov |
| Pancreatic Cancer Cells | Pancreatic Cancer | PIM1 levels are markedly higher in pancreatic ductal adenocarcinoma (PDAC) tissues and cell lines compared to normal counterparts. | nih.gov |
In Vivo Efficacy in Preclinical Animal Models
To assess the therapeutic potential in a more complex biological system, dual CK2/Pim-1 inhibitors are evaluated in preclinical animal models, most commonly patient-derived or cell line-derived xenografts. nih.govnih.gov These models involve implanting human tumor cells into immunocompromised mice to study tumor growth and response to treatment. crownbio.com
Studies involving xenograft models have demonstrated the in vivo efficacy of targeting these kinases. For example, prostate cancer cells (PC-3) that were engineered to overexpress Pim-1 formed larger xenograft tumors in mice compared to the original parental cells. nih.gov In other studies, treatment with a CK2 inhibitor resulted in a significant reduction in the growth of ovarian cancer xenografts. researchgate.net While specific in vivo data for CK2/Pim1-IN-1 is not extensively published, the principle is demonstrated by related compounds. The inhibition of Pim-1 in in vivo tumor models has been shown to restore sensitivity to chemotherapy under hypoxic conditions. researchgate.net These findings support the hypothesis that dual inhibition of CK2 and Pim-1 can lead to significant tumor growth inhibition in vivo.
A crucial aspect of in vivo studies is to confirm that the inhibitor reaches the tumor and effectively modulates its intended targets. This is often assessed by measuring the phosphorylation status of known downstream substrates of the kinases in tumor tissue harvested from treated animals. For dual CK2/Pim-1 inhibitors, this would involve analyzing the phosphorylation levels of specific targets like Akt Ser129 (a CK2 substrate) and Bad Ser112 (a Pim-1 substrate). mdpi.com Studies with the dual inhibitor TDB have shown that treatment of cells leads to the simultaneous inhibition of endogenous CK2 and PIM-1, as evidenced by reduced phosphorylation of their respective substrates. nih.govmdpi.com Demonstrating similar effects in xenograft tumor tissues after systemic administration is a key step in preclinical validation. crownbio.com
Mechanisms of Overcoming Drug Resistance
A major challenge in cancer therapy is the development of drug resistance. nih.gov The CK2 and Pim-1 kinases are deeply involved in pathways that confer resistance to conventional treatments. nih.govresearchgate.net
Inhibition of CK2 can help overcome drug resistance through several mechanisms. CK2 plays a role in the DNA damage response, and its inhibition can impair a cell's ability to repair DNA damage caused by chemotherapeutic agents. nih.gov Furthermore, CK2 is involved in signaling pathways that help cancer cells evade drug-induced apoptosis, such as the PI3K/Akt and NF-κB pathways. nih.gov By blocking CK2, inhibitors can resensitize resistant cells to treatment. nih.gov
Pim-1 kinase also contributes significantly to chemoresistance, particularly in the hypoxic microenvironment of tumors. researchgate.net Pim-1 can phosphorylate and inactivate the pro-apoptotic protein Bad, thereby protecting cancer cells from apoptosis. mdpi.com It has also been implicated in the regulation of drug efflux pumps, such as the ATP-binding cassette subfamily G member 2 (ABCG2), which actively remove chemotherapeutic drugs from the cancer cell. mdpi.com PIM1 kinase phosphorylates ABCG2, enhancing its activity and stability at the cell membrane. mdpi.com Therefore, inhibiting Pim-1 can serve a dual purpose: directly promoting apoptosis and potentially reversing multidrug resistance by impairing the function of efflux pumps. mdpi.com The combined inhibition of both CK2 and Pim-1 is thus a promising strategy to tackle the multifaceted problem of drug resistance in cancer. mdpi.comnih.gov
Sensitization to Chemotherapeutic Agents
The overexpression and heightened activity of both CK2 and Pim-1 kinases are strongly associated with increased resistance to chemotherapy. mdpi.com These kinases contribute to cell survival and inhibit apoptosis through various mechanisms, including the phosphorylation and inactivation of the pro-apoptotic protein Bad, a member of the Bcl-2 family. mdpi.com Research indicates that the phosphorylation of Bad by both CK2 and Pim kinases suppresses its pro-death functions, thereby promoting cancer cell survival in malignancies like leukemia and prostate cancer. mdpi.com
The inhibition of CK2 and Pim-1 activity, either through chemical inhibitors or molecular techniques, has been shown to induce apoptosis in tumor cells. mdpi.com Consequently, a dual inhibitor like this compound is hypothesized to sensitize cancer cells to conventional chemotherapeutic agents. By blocking the anti-apoptotic signaling driven by these kinases, the threshold for cell death induced by cytotoxic drugs is effectively lowered. Studies on other dual CK2/Pim-1 inhibitors have shown that this approach can be beneficial for reducing cell proliferation and re-establishing apoptotic pathways in cancer cell lines. mdpi.com The rationale is that by disabling these two critical survival pathways, cancer cells become more vulnerable to the cytotoxic effects of chemotherapy.
Impact on Multidrug Resistance (MDR) Phenotype
Multidrug resistance (MDR) is a major obstacle in cancer therapy, allowing cancer cells to exhibit resistance to a wide array of structurally different cytotoxic drugs. nih.gov A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, which function as drug efflux pumps. nih.gov Both CK2 and Pim-1 have been identified as key regulators of these transporters. nih.gov
Pim-1 is known to phosphorylate and upregulate P-glycoprotein (P-gp, also known as ABCB1) and Breast Cancer Resistance Protein (BCRP, also known as ABCG2). nih.govnih.gov
CK2 has been shown to activate the Multidrug Resistance-Associated Protein 1 (MRP1, also known as ABCC1) and also contributes to the regulation of P-gp. nih.gov
By phosphorylating and activating these transporters, CK2 and Pim-1 enhance the cell's ability to expel chemotherapeutic drugs, thereby diminishing their efficacy. nih.gov A dual inhibitor such as this compound is expected to counteract this resistance mechanism. By preventing the phosphorylation of P-gp, BCRP, and MRP1, the inhibitor would decrease their activity, leading to intracellular accumulation of cytotoxic drugs and a restoration of sensitivity. nih.gov Preclinical evaluations of other dual CK2/Pim inhibitors, like TDB, have demonstrated efficacy in cancer cells exhibiting the MDR phenotype. nih.govnih.gov Similarly, specific Pim kinase inhibitors like TP-3654 have been shown to resensitize ABCG2-overexpressing multidrug-resistant cancer cells to chemotherapy. mdpi.com
Table 1: Regulation of Key ABC Transporters by CK2 and Pim-1
| Transporter | Gene Name | Regulating Kinase(s) | Consequence of Inhibition |
| P-glycoprotein (P-gp) | ABCB1 | CK2, Pim-1 | Overcoming MDR Phenotype nih.gov |
| Multidrug Resistance-Associated Protein 1 (MRP1) | ABCC1 | CK2 | Reversal of Chemoresistance nih.gov |
| Breast Cancer Resistance Protein (BCRP) | ABCG2 | Pim-1 | Restoration of Drug Sensitivity nih.govmdpi.com |
Influence of Hypoxia on Inhibitor Efficacy
The tumor microenvironment is often characterized by regions of low oxygen, or hypoxia. nih.gov Hypoxia presents a significant clinical challenge as it induces resistance to both radiotherapy and many chemotherapeutic agents. nih.gov Research has established a clear link between hypoxia and the upregulation of Pim-1 kinase. nih.gov Hypoxia increases Pim-1 protein levels, which in turn promotes cell survival and mediates chemoresistance, in part by inactivating the pro-apoptotic protein Bad. nih.gov Studies have shown that inhibiting Pim-1 function can dramatically restore sensitivity to drug-induced apoptosis under hypoxic conditions. nih.gov
Furthermore, PIM inhibitors have been found to selectively kill hypoxic cancer cells. nih.gov This suggests that cancer cells in a low-oxygen environment become more dependent on Pim kinase signaling for survival, making them particularly vulnerable to its inhibition. nih.gov
Separately, specific inhibitors of CK2 have been shown to exert anti-hypoxic effects by preventing the expression of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key transcription factor that orchestrates the cellular response to low oxygen. hilarispublisher.com By linking CK2 to the regulation of the hypoxic response, these findings suggest that CK2 inhibition can disrupt a cell's ability to adapt to a low-oxygen environment. hilarispublisher.com
Given these roles, a dual inhibitor like this compound is positioned to be particularly effective in the context of solid tumors. By simultaneously targeting a key survival kinase (Pim-1) that is upregulated by hypoxia and a kinase (CK2) that contributes to the stabilization of the hypoxic response, the inhibitor could launch a multi-pronged attack on the defenses of cancer cells within the challenging hypoxic niche. nih.govhilarispublisher.com
Table 2: Effects of Hypoxia on CK2/Pim-1 Signaling and Inhibitor Efficacy
| Factor | Effect of Hypoxia | Consequence of Dual Inhibition |
| Pim-1 Kinase | Increased protein levels and activity. nih.gov | Blocks a critical survival pathway for hypoxic cells, restoring chemosensitivity. nih.govnih.gov |
| HIF-1α | Stabilized and activated, driving hypoxic adaptation. hilarispublisher.com | CK2 inhibition can prevent HIF-1α expression, disrupting the hypoxic response. hilarispublisher.com |
| Chemoresistance | Significantly increased. nih.gov | Dual inhibition is expected to re-sensitize hypoxic tumor cells to cytotoxic agents. nih.gov |
Broader Research Implications and Future Perspectives
CK2/Pim1-IN-1 as a Biochemical Probe for Kinase Function
This compound serves as a valuable biochemical probe for investigating the complex functions of CK2 and PIM kinases. medchemexpress.com As a dual inhibitor, it allows researchers to simultaneously interrogate the roles of both kinases, which are often co-implicated in various cellular processes. CK2 is a highly pleiotropic and constitutively active serine/threonine kinase that phosphorylates hundreds of substrates, influencing processes from cell growth to apoptosis resistance. nih.govnih.govnih.gov Similarly, the PIM kinase family (PIM1, PIM2, and PIM3) is involved in cell survival, proliferation, and migration. nih.govnih.gov
The utility of a dual inhibitor like this compound stems from the significant overlap in the signaling pathways regulated by CK2 and PIM kinases. researchgate.net Studies have shown that many ATP-competitive inhibitors of CK2 also demonstrate activity against PIM kinases, which is attributed to structural similarities in their ATP-binding sites. researchgate.netnih.gov This shared pharmacology makes a dual-targeting approach a rational strategy for dissecting their synergistic contributions to cellular signaling.
The development of selective chemical probes is crucial for accurately elucidating the biological effects of these kinases. nih.govmdpi.com While highly selective individual probes for CK2, such as SGC-CK2-1, have been developed to clarify its specific functions, dual-activity probes like this compound are indispensable for studying the consequences of concurrently blocking both kinase families. nih.govresearchgate.net This is particularly relevant given that CK2 and PIM kinases can have similar and complementary roles in oncogenic pathways. nih.govresearchgate.net By using this compound, researchers can explore the functional redundancy and interplay between these two important kinase families.
| Property | Value | Reference |
| Target(s) | CK2, PIM1 | medchemexpress.com |
| IC₅₀ for CK2 | 3.787 µM | medchemexpress.com |
| IC₅₀ for PIM1 | 4.327 µM | medchemexpress.com |
Potential Research Applications in Other Kinase-Associated Conditions
The roles of CK2 and PIM kinases extend beyond cancer, implicating them in a range of other diseases. Consequently, this compound is a relevant tool for research into these conditions. medchemexpress.com
Both CK2 and PIM1 are recognized as important mediators in inflammation and immune responses. nih.govnih.gov PIM1, in particular, plays a significant role in the development of immunoinflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and asthma. nih.govnih.gov It participates in inflammatory signal transduction by phosphorylating various protein substrates and is involved in macrophage activation and the differentiation of T-lymphocyte cells. nih.govnih.gov Inhibition of PIM1 has been shown to alleviate some immunoinflammatory conditions. nih.gov CK2 is also considered an emerging target for inflammation and autoimmune disorders. nih.gov Therefore, a dual inhibitor like this compound could be used in research to explore the combined effect of inhibiting both kinases in the context of these diseases.
Kinase signaling is integral to vascular function, and its dysregulation can lead to vascular diseases. nih.gov CK2 activity has been linked to cardiovascular conditions such as atherosclerosis and cardiac hypertrophy. nih.gov The PIM kinase family is also expressed in cardiovascular tissues and is upregulated in several risk factors for cardiovascular disease. mdpi.com Specifically, PIM1 has been identified as a potential biomarker in pulmonary arterial hypertension and is implicated in vascular smooth muscle cell proliferation. mdpi.com Given that both kinases are involved in pathways relevant to vascular pathology, this compound can be applied in preclinical studies to investigate the therapeutic potential of dual inhibition in vascular disorders. medchemexpress.com
Host cell kinases are often exploited by pathogens, including viruses, to facilitate their life cycles. CK2 is a well-documented example of a host kinase that is utilized by numerous viruses for their replication. nih.gov Recent research has even implicated CK2 in SARS-CoV-2 infection. nih.gov The potential role of PIM kinases in pathogenic infections is a developing area of research. The application of this compound in this context allows for the investigation of whether the dual inhibition of these host kinases can disrupt pathogen life cycles, offering a potential avenue for host-directed antiviral or anti-pathogen strategies. medchemexpress.com
Development of Next-Generation Dual CK2/PIM1 Inhibitors
The promising results from initial dual inhibitors have spurred efforts to develop new and improved molecules targeting both CK2 and PIM1.
A primary goal in developing next-generation inhibitors is to enhance their potency and selectivity. nih.gov While early dual inhibitors demonstrated the feasibility of this approach, some lacked cell permeability or were promiscuous, inhibiting other kinases. nih.gov
Key strategies to improve these compounds include:
Structure-Based Drug Design (SBDD): The availability of crystal structures for both CK2 and PIM1 in complex with various inhibitors allows for the rational design of new molecules. nih.gov By analyzing the binding modes and key interactions within the ATP-binding sites, chemists can design compounds with optimized fits for both kinases. nih.gov
Pharmacophore Modeling: This computational approach identifies the essential chemical features required for potent inhibition of both kinases. nih.gov By creating a pharmacophore model based on known CK2 and PIM1 inhibitors, new compounds can be designed or screened from libraries to find those that match the desired features, such as hydrogen bond donors/acceptors and hydrophobic regions. nih.gov
Scaffold Modification: Starting from an existing inhibitor scaffold, such as benzimidazole (B57391) or pyrazolopyrimidine, medicinal chemists can introduce chemical modifications to improve potency, selectivity, and cell permeability. nih.govnih.gov For example, adding a deoxyribose moiety to the TBI scaffold generated TDB, a more selective and cell-permeable dual inhibitor of CK2 and PIM-1. nih.gov The aim is to create compounds that are highly effective against both CK2 and PIM1 while having minimal off-target effects on other kinases in the kinome. nih.govnih.gov
These strategies are crucial for developing dual inhibitors that can serve not only as refined research probes but also as potential leads for future therapeutic development. nih.gov
Exploration of Novel Scaffolds and Binding Pockets
The quest for more potent and selective dual inhibitors of CK2 and Pim-1 has spurred the exploration of diverse chemical scaffolds beyond the initial leads. Researchers are actively investigating novel molecular frameworks to optimize interactions within the ATP-binding pockets of both kinases. Although CK2 and Pim kinases belong to different branches of the human kinome, their ATP-binding sites share structural similarities that can be exploited for dual-target inhibitor design. mdpi.comnih.gov This has led to the observation that many ATP-competitive CK2 inhibitors also demonstrate significant activity against Pim-1 kinase. researchgate.net
Several promising scaffolds have emerged from these research efforts:
Benzimidazole Derivatives : This class of compounds has been a fertile ground for developing dual CK2/Pim-1 inhibitors. researchgate.net For instance, by derivatizing the promiscuous CK2 inhibitor TBI (4,5,6,7-tetrabromo-1H-benzimidazole) with a deoxyribose moiety, researchers developed TDB (1-β-D-2′-deoxyribofuranosyl-4,5,6,7-tetrabromo-1H-benzimidazole). nih.govmdpi.com TDB proved to be a selective, cell-permeable dual inhibitor, and its high-resolution co-crystal structure with CK2 has provided critical insights into the binding mode. nih.gov
Dihydropyrido-thieno[2,3-d]pyrimidines : In the search for novel and selective CK2 inhibitors, a derivative of this scaffold was identified with a basic secondary amine, an unusual feature for CK2 inhibitors. nih.gov Subsequent optimization led to potent compounds with nanomolar inhibitory activity against CK2 and favorable drug-like properties, presenting a new avenue for dual inhibitor development. nih.gov
2,8-Difurandicarboxylic Acid Derivatives : This novel class was identified as potent, nanomolar ATP-competitive inhibitors of both CK2 and Pim kinases. nih.gov Structural and structure-activity relationship (SAR) analyses have helped to determine the binding mode and identify the essential chemical features required for potent inhibition of both kinases. nih.gov
Computational analyses, including molecular docking and molecular dynamics simulations, are crucial in this exploratory phase. mdpi.com They allow for the detailed inspection of how different scaffolds orient within the binding pockets. For example, while both kinases have a conserved lysine (B10760008) residue (Lys68 in CK2, Lys67 in Pim-1) that is crucial for interaction, there are also key differences. researchgate.net Pim-1 possesses a wider binding pocket compared to CK2α, and it lacks the water-mediated interaction at His160 that is sometimes observed in CK2. researchgate.net Understanding these nuances, such as the pivotal role of the hinge region sub-pocket in CK2, is essential for the rational design of next-generation inhibitors with improved affinity and selectivity. mdpi.com The goal is to develop new leads that are not only potent but also possess the necessary pharmacological properties, such as cell permeability, which has been a limitation for some early dual inhibitors. nih.govnih.gov
Integration with Omics Technologies for Comprehensive Biological Understanding
To fully grasp the biological consequences of dual CK2/Pim-1 inhibition, researchers are increasingly turning to "omics" technologies. mit.edu These high-throughput methods, including proteomics, phosphoproteomics, transcriptomics, and metabolomics, provide a global, system-wide view of the molecular changes induced by an inhibitor like this compound. mit.eduresearchgate.net This integrative approach moves beyond simple kinase activity assays to build a comprehensive picture of the inhibitor's mechanism of action, target engagement, and downstream effects. nih.gov
The application of omics in the study of dual kinase inhibitors can be multifaceted:
Target Validation and Selectivity Profiling : Chemical proteomics can be used to identify the full spectrum of on- and off-target proteins that an inhibitor binds to within the cell. nih.gov This is crucial for verifying that the inhibitor engages both CK2 and Pim-1 in a cellular context and for revealing potential off-target interactions that could lead to unexpected biological effects or toxicity.
Elucidation of Downstream Signaling Pathways : Phosphoproteomics, which measures changes in protein phosphorylation across the entire proteome, is particularly powerful. Since CK2 and Pim-1 are kinases, their inhibition leads to altered phosphorylation of numerous substrate proteins. By monitoring the phosphorylation status of known CK2 substrates (like Akt Ser129) and Pim-1 substrates (like Bad Ser112), researchers can confirm the simultaneous inhibition of both kinases within the cell. nih.govmdpi.com This was demonstrated for the dual inhibitor TDB, where western blot analysis confirmed reduced phosphorylation of these specific targets upon treatment. nih.gov Furthermore, phosphoproteomics can uncover novel downstream pathways affected by the dual inhibition, providing deeper insights into the synergistic or additive effects of targeting both kinases. nih.gov
Understanding Global Cellular Responses : Transcriptomics (measuring RNA levels) and proteomics (measuring protein levels) can reveal the ultimate effectors of inhibitor action. nih.gov These technologies can show how dual CK2/Pim-1 inhibition alters gene expression and protein abundance to ultimately impact cellular processes like cell cycle progression, apoptosis, and metabolism. researchgate.net Integrating these different omics datasets allows for the construction of comprehensive regulatory networks that map the flow of information from the inhibited kinases to the final cellular response. nih.gov
By integrating these multi-omics datasets, often with the aid of machine learning and bioinformatics tools, a holistic understanding of a dual inhibitor's impact can be achieved. nih.govmdpi.com This approach is essential for moving beyond simple efficacy measures and for developing a sophisticated, mechanistic rationale for the use of dual CK2/Pim-1 inhibitors in complex diseases like cancer.
Challenges and Opportunities in Dual Kinase Inhibitor Research
The development of dual inhibitors targeting both CK2 and Pim-1 kinases represents a promising therapeutic strategy, but it is not without its challenges and opportunities. This field of "polypharmacology" seeks to leverage the inhibition of multiple targets to achieve a superior therapeutic outcome compared to single-target agents.
Challenges:
Achieving Optimal Selectivity : A primary challenge is designing a single molecule that potently inhibits both CK2 and Pim-1 without significantly affecting other kinases in the kinome. nih.gov While TDB is remarkably selective, many kinase inhibitors suffer from promiscuity, which can lead to off-target effects and toxicity. nih.govmdpi.com The structural similarities that allow for dual targeting can also make it difficult to avoid inhibiting other related kinases. researchgate.net
Cell Permeability and Pharmacokinetics : A potent inhibitor in a test tube is therapeutically useless if it cannot enter cells and reach its targets. A significant hurdle for early dual CK2/Pim-1 inhibitors was their lack of cell permeability, rendering them unsuitable for pharmacological use. nih.govnih.gov Developing compounds like TDB that can cross the cell membrane and have favorable drug-like properties remains a key focus. nih.gov
Predicting Synergistic Effects : While the rationale for dual inhibition is often based on the expectation of synergy, predicting the outcome of simultaneously blocking two signaling nodes is complex. The crosstalk between the pathways regulated by CK2 and Pim-1 is intricate, and inhibiting both may lead to unexpected feedback loops or compensatory mechanisms. mdpi.com
Development of Resistance : As with any targeted therapy, the potential for cancer cells to develop resistance to dual CK2/Pim-1 inhibitors is a significant concern that requires proactive investigation.
Opportunities:
Synergistic Efficacy and Enhanced Apoptosis : The most significant opportunity lies in the potential for synergistic anti-cancer effects. CK2 and Pim-1 are both involved in promoting cell survival and inhibiting apoptosis through partially overlapping pathways. mdpi.commdpi.com Dual inhibition can therefore shut down these pro-survival signals more effectively than targeting either kinase alone. Studies with the dual inhibitor TDB have shown it to be more effective at inducing apoptosis in cancer cells than combining individual, single-target inhibitors of CK2 and Pim-1. nih.govnih.gov
Overcoming Drug Resistance : Targeting two distinct kinases simultaneously can be an effective strategy to prevent or overcome the development of drug resistance. Cancer cells that might adapt to the inhibition of one kinase may still be susceptible to the inhibition of the other. The efficacy of TDB in a multi-drug resistant cell line highlights this potential. nih.gov
Broad Therapeutic Potential : Given that overexpression of CK2 and Pim-1 is a poor prognostic indicator in numerous cancers, including leukemias and prostate and breast cancers, effective dual inhibitors have a broad potential field of application. mdpi.com The development of such inhibitors is considered an effective and feasible therapeutic strategy for inhibiting tumor cell activity. researchgate.net
Q & A
Q. What are the primary kinase targets and inhibitory activities of CK2/PIM1-IN-1?
this compound is a dual inhibitor of casein kinase 2 (CK2) and proviral integration site Moloney murine leukemia virus 1 (PIM1), with IC50 values of 3.787 μM (CK2) and 4.327 μM (PIM1) in enzymatic assays . Its selectivity profile should be validated using kinase profiling panels (e.g., Eurofins KinaseProfiler™) to rule out off-target effects, as structural analogs like SR-1277 demonstrate cross-reactivity with CDK4/6/9 and FLT3 .
Q. What experimental protocols are recommended for assessing this compound activity in vitro?
- Kinase Assays : Use recombinant CK2α/PIM1 enzymes with ATP concentrations near Km values. Measure inhibition via radiometric (³²P-ATP) or fluorescence-based (ADP-Glo™) methods .
- Cellular Assays : Test proliferation inhibition in cancer cell lines (e.g., leukemia MV4-11) with IC50 determination via MTT/WST-1 assays. Include positive controls (e.g., CX-4945 for CK2) and validate target engagement via Western blotting for downstream phospho-substrates (e.g., p-AKT for PIM1) .
Q. How should researchers address variability in reported IC50 values across studies?
Variability may arise from assay conditions (e.g., ATP concentration, enzyme sources). Standardize protocols using guidelines from medicinal chemistry journals (e.g., Journal of Medicinal Chemistry) and report ATP levels, buffer composition, and incubation times . Cross-validate findings with orthogonal assays (e.g., thermal shift assays for binding confirmation) .
Advanced Research Questions
Q. How can researchers optimize this compound for improved selectivity and potency?
- Structural Modification : Use co-crystallization data (if available) to guide substitutions in the ATP-binding pocket. Prioritize residues critical for CK2/PIM1 binding but divergent in off-target kinases .
- Selectivity Screening : Test against panels of 50+ kinases to identify structural liabilities. For example, TBCA (CK2-specific inhibitor) shows >100-fold selectivity over CK1 and DYRK1A, providing a benchmark .
Q. What strategies resolve contradictions in this compound’s efficacy across different disease models?
Contradictions may stem from tissue-specific kinase dependencies or compensatory pathways.
- Mechanistic Studies : Use siRNA knockdown of CK2/PIM1 in resistant models to confirm on-target effects.
- Transcriptomic Profiling : Compare gene expression in responsive vs. non-responsive cell lines to identify resistance markers (e.g., upregulated survival pathways) .
Q. How should researchers design in vivo studies to evaluate this compound’s therapeutic potential?
- Animal Models : Use xenografts of CK2/PIM1-dependent cancers (e.g., prostate PC-3 or leukemia models).
- Dosing Regimens : Optimize based on pharmacokinetic data (e.g., plasma half-life from LC-MS/MS analysis). Include vehicle controls and monitor toxicity via body weight and organ histopathology .
- Biomarker Analysis : Quantify phospho-substrates (e.g., p-BAD for PIM1) in tumor lysates to confirm target modulation .
Methodological Considerations
Q. What statistical frameworks are appropriate for analyzing this compound dose-response data?
Use nonlinear regression (e.g., GraphPad Prism’s log[inhibitor] vs. response model) to calculate IC50 values. Report 95% confidence intervals and validate assumptions (e.g., normality via Shapiro-Wilk test) . For combination studies (e.g., with chemotherapeutics), apply synergy models (e.g., Chou-Talalay) .
Q. How can researchers ensure reproducibility of this compound studies?
- Data Transparency : Deposit raw data (e.g., kinase assay readouts) in repositories like Zenodo.
- Protocol Sharing : Use platforms like Protocols.io for step-by-step methodology.
- Compound Verification : Confirm batch purity via HPLC (>95%) and characterize stability under assay conditions (e.g., DMSO stock solutions stored at -80°C) .
Table 1: Key Biochemical Properties of this compound
| Property | Value/Description | Source |
|---|---|---|
| Target IC50 (CK2) | 3.787 μM | |
| Target IC50 (PIM1) | 4.327 μM | |
| Selectivity | Limited data; cross-test with CDKs | |
| Purity | >98% (HPLC) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
